Cas no 142878-03-3 (1,4-Naphthalenedione,8-(5,7-dimethoxy-2-oxo-2H-1-benzopyran-8-yl)-2-methoxy-6-methyl-)

142878-03-3 structure
Nome del prodotto:1,4-Naphthalenedione,8-(5,7-dimethoxy-2-oxo-2H-1-benzopyran-8-yl)-2-methoxy-6-methyl-
1,4-Naphthalenedione,8-(5,7-dimethoxy-2-oxo-2H-1-benzopyran-8-yl)-2-methoxy-6-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4-Naphthalenedione,8-(5,7-dimethoxy-2-oxo-2H-1-benzopyran-8-yl)-2-methoxy-6-methyl-
- Toddacoumaquinone
- 1,4-Naphthalenedione,8-(5,7-dimethoxy-2-oxo-2H-1-benzopyran-8-yl)-2-methoxy-6-methyl-, (?à)-
- 8-(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-8-yl)-2-methoxy-6-methyl-1,4-naphthalenedione
- 142878-03-3
- 8-(5,7-dimethoxy-2-oxochromen-8-yl)-2-methoxy-6-methylnaphthalene-1,4-dione
- CHEMBL3236000
- 8-(5,7-Dimethoxy-2-oxo-2H-chromen-8-yl)-2-methoxy-6-methylnaphthalene-1,4-dione
- AKOS040735838
- BDBM50008744
- FS-7945
-
- Inchi: InChI=1S/C23H18O7/c1-11-7-13-15(24)9-18(29-4)22(26)20(13)14(8-11)21-17(28-3)10-16(27-2)12-5-6-19(25)30-23(12)21/h5-10H,1-4H3
- Chiave InChI: SQTLGMZYHSFVGI-UHFFFAOYSA-N
- Sorrisi: CC1=CC2=C(C(=C1)C3=C(C=C(C4=C3OC(=O)C=C4)OC)OC)C(=O)C(=CC2=O)OC
Proprietà calcolate
- Massa esatta: 406.10525291g/mol
- Massa monoisotopica: 406.10525291g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 30
- Conta legami ruotabili: 4
- Complessità: 784
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 88.1Ų
- XLogP3: 3.6
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.39±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 278-281 ºC (ethyl acetate )
- Solubilità: Insuluble (1.2E-3 g/L) (25 ºC),
1,4-Naphthalenedione,8-(5,7-dimethoxy-2-oxo-2H-1-benzopyran-8-yl)-2-methoxy-6-methyl- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T84130-5mg |
Toddacoumaquinone |
142878-03-3 | ,HPLC≥95% | 5mg |
¥4318.0 | 2023-09-06 |
1,4-Naphthalenedione,8-(5,7-dimethoxy-2-oxo-2H-1-benzopyran-8-yl)-2-methoxy-6-methyl- Letteratura correlata
-
1. Book reviews
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
142878-03-3 (1,4-Naphthalenedione,8-(5,7-dimethoxy-2-oxo-2H-1-benzopyran-8-yl)-2-methoxy-6-methyl-) Prodotti correlati
- 82657-72-5(1-(Bromomethyl)-2-phenoxybenzene)
- 1879963-08-2(3-(2-ethyl-1,3-thiazol-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid)
- 1361910-30-6(6-(2,5-Dichlorophenyl)-2-fluoronicotinic acid)
- 206055-77-8(N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-LNA-guanosine-3'-cyanoethyl phosphoramidite)
- 33982-87-5(1-(2,3-dihydro-1H-inden-2-yl)propan-1-one)
- 1213628-49-9((1R)-1-(2,6-dichloropyridin-3-yl)ethan-1-amine)
- 2228495-45-0(5-(2-methylcyclopropyl)furan-2-sulfonamide)
- 1594724-18-1(2,4-dibromo-5-(chlorosulfonyl)benzoyl chloride)
- 500370-18-3(2-methyl-5-phenoxypyrazine)
- 2097921-21-4(2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylacetamide)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
